molecular formula C11H14ClNO B14236395 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 492471-29-1

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14236395
CAS No.: 492471-29-1
M. Wt: 211.69 g/mol
InChI Key: KUDCEMNNORSIEE-UHFFFAOYSA-N
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Description

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a chloro group, an ethylamino group, and a methyl group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

The synthesis of 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one involves several steps. One common method includes the reaction of 4-chloro-3-methylcyclohexa-2,4-dien-1-one with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one can be compared with similar compounds such as:

    4-Chloro-6-[1-(methylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one: This compound has a methylamino group instead of an ethylamino group, leading to differences in reactivity and biological activity.

    4-Chloro-6-[1-(propylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

492471-29-1

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-(N-ethyl-C-methylcarbonimidoyl)-5-methylphenol

InChI

InChI=1S/C11H14ClNO/c1-4-13-8(3)9-6-10(12)7(2)5-11(9)14/h5-6,14H,4H2,1-3H3

InChI Key

KUDCEMNNORSIEE-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C)C1=C(C=C(C(=C1)Cl)C)O

Origin of Product

United States

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